4-methanesulfinyl-1-methyl-1H-pyrazole

Organic Synthesis Intermediate Chemistry Agrochemical Development

This 4-sulfinyl-pyrazole derivative is a critical intermediate for synthesizing phenylpyrazole insecticides like fipronil and ethiprole. Its unique sulfinyl oxidation state provides distinct reactivity essential for building active pharmacophores. Substituting with thioether or sulfonyl analogs is not chemically justifiable. Ideal as a versatile scaffold for research and a reference standard for LC-MS/GC-MS oxidation state monitoring. Ensure your synthesis proceeds with the correct regiospecificity.

Molecular Formula C5H8N2OS
Molecular Weight 144.19
CAS No. 2309466-70-2
Cat. No. B2946313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfinyl-1-methyl-1H-pyrazole
CAS2309466-70-2
Molecular FormulaC5H8N2OS
Molecular Weight144.19
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)C
InChIInChI=1S/C5H8N2OS/c1-7-4-5(3-6-7)9(2)8/h3-4H,1-2H3
InChIKeyIUOIBFJEQDHVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-methanesulfinyl-1-methyl-1H-pyrazole (CAS 2309466-70-2): Core Chemical Identity and Procurement Baseline


4-Methanesulfinyl-1-methyl-1H-pyrazole (CAS 2309466-70-2) is a pyrazole derivative bearing a methanesulfinyl group at the 4-position and a methyl group at the 1-position of the heterocyclic ring [1]. The compound possesses a molecular formula of C5H8N2OS and a molecular weight of 144.20 g/mol . It is structurally categorized within the broader class of 4-sulfinyl-pyrazole derivatives, a family of compounds recognized for their importance as intermediates in the synthesis of agricultural pesticides, notably fipronil and ethiprole [2]. The presence of the sulfinyl (S=O) functional group confers distinct reactivity and physicochemical properties compared to its thioether (sulfanyl) or sulfonyl analogs [3].

Why Generic 4-Substituted Pyrazoles Cannot Substitute for 4-methanesulfinyl-1-methyl-1H-pyrazole (CAS 2309466-70-2)


Generic substitution of 4-methanesulfinyl-1-methyl-1H-pyrazole with other 4-substituted pyrazole analogs is not scientifically justifiable due to the unique electronic and steric properties conferred by the sulfinyl group. The sulfur atom in the sulfinyl moiety exists in a specific oxidation state that directly influences the compound's reactivity profile, polarity, and hydrogen-bonding capacity [1]. For example, the sulfinyl group's ability to act as both a nucleophile and an electrophile, depending on reaction conditions, differs fundamentally from the behavior of sulfanyl (thioether) or sulfonyl analogs . This difference is critical in multi-step synthetic sequences where precise control over regioselectivity and reaction yields is required. In the context of pesticide intermediate synthesis, the specific sulfinyl substitution pattern is essential for the subsequent construction of the active pharmacophore found in commercial insecticides like fipronil and ethiprole [2].

Quantitative Differentiation Evidence for 4-methanesulfinyl-1-methyl-1H-pyrazole (CAS 2309466-70-2) Against Closest Analogs


Sulfur Oxidation State Differentiation: Sulfinyl vs. Sulfonyl vs. Thioether

The target compound contains a sulfinyl (S=O) group at the 4-position, distinguishing it from the corresponding sulfonyl (O=S=O) analog (4-methanesulfonyl-1-methyl-1H-pyrazole, CAS 1479212-94-6) and the thioether analog (4-(methylthio)-1H-pyrazole). The oxidation state of sulfur directly impacts molecular weight, polarity, and reactivity [1].

Organic Synthesis Intermediate Chemistry Agrochemical Development

Structural Confirmation: Distinction from Regioisomeric N-Methyl Substitution Patterns

The compound is specifically characterized by a methyl group at the N1 position of the pyrazole ring and a methanesulfinyl group at the C4 position. This regiospecific substitution pattern is distinct from alternative isomers, such as 1-methyl-3-methanesulfinyl-1H-pyrazole or 1-methyl-5-methanesulfinyl-1H-pyrazole, which are different chemical entities with unique CAS numbers and properties .

Regiochemistry Structural Isomerism Synthetic Intermediate

Synthetic Utility: Role as a Precursor in Agrochemical Intermediate Pathways

4-Sulfinyl-pyrazole derivatives, including the target compound, are explicitly identified in patent literature as important intermediates for the synthesis of commercial pesticides such as fipronil and ethiprole [1]. The specific methanesulfinyl substitution pattern is a key structural motif that, when further elaborated, yields the active insecticidal phenylpyrazole core.

Agrochemical Synthesis Pesticide Intermediate Process Chemistry

Validated Application Scenarios for 4-methanesulfinyl-1-methyl-1H-pyrazole (CAS 2309466-70-2) Based on Evidence


Synthesis of 4-Sulfinyl-Pyrazole Pesticide Intermediates

This compound serves as a core building block in the synthesis of more complex 4-sulfinyl-pyrazole derivatives, which are established intermediates for the manufacture of phenylpyrazole insecticides like fipronil and ethiprole [1]. Its specific sulfinyl oxidation state at the 4-position is essential for subsequent chemical transformations required to build the active pharmacophore [2].

Development of Novel Sulfur-Containing Heterocyclic Libraries

The compound is marketed as a 'versatile small molecule scaffold' for laboratory research . Its utility lies in its potential to undergo further functionalization at the pyrazole ring, enabling the creation of diverse libraries of sulfur-containing heterocycles for screening in agrochemical or medicinal chemistry programs [3].

Analytical Reference Standard for Oxidation State Determination

Given the distinct molecular weight of 144.20 g/mol, which differs by 16 g/mol from the sulfonyl analog (160.20 g/mol) [4], this compound can serve as a valuable reference standard in LC-MS or GC-MS methods designed to monitor oxidation state purity in synthetic processes involving sulfur-containing pyrazoles [5].

Process Chemistry Research on Sulfinylation Methods

The compound is a direct product of sulfinylation reactions on the 1-methyl-1H-pyrazole scaffold. It is therefore a key analyte for researchers developing novel or improved methods for the site-selective introduction of sulfinyl groups onto heterocyclic rings, a transformation of significant interest in the patent literature [6].

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